molecular formula C11H14O3S B1454674 1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one CAS No. 1344355-79-8

1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No. B1454674
CAS RN: 1344355-79-8
M. Wt: 226.29 g/mol
InChI Key: MDHCZWZBQLDDPH-UHFFFAOYSA-N
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Description

“1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one” is a chemical compound with the CAS Number: 1344355-79-8. It has a molecular weight of 226.3 and its IUPAC name is 1-(2,3-dimethoxyphenyl)-2-(methylsulfanyl)ethanone . It’s a liquid in physical form .


Molecular Structure Analysis

The InChI code for “1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one” is 1S/C11H14O3S/c1-13-10-6-4-5-8(11(10)14-2)9(12)7-15-3/h4-6H,7H2,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one” is a liquid . It has a molecular weight of 226.3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, synthesized from a compound similar to 1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one, was used as a general approach for electrophilic aromatic bromination of aromatic ethers, illustrating the compound's utility in chemical synthesis and modification Xu Yong-nan, 2012.
  • The structural analysis of similar diphenylethane derivatives, including crystal structures and bond lengths, provides insights into the molecular configuration and potential reactivity of related compounds J. Harada, K. Ogawa, 2001.

Bromination and Chalcogenation Processes

  • The compound's derivatives are utilized in bromination processes, demonstrating their role as effective chemical protective groups and showcasing their stability and reactivity under various conditions Li Hong-xia, 2007.
  • Chalcogenation processes of similar compounds have been studied, outlining the reactions with organic dichalcogenides, providing insights into the compound's chemical behavior and potential applications in organic synthesis E. Levanova et al., 2018.

Photochemical and Optical Studies

  • Compounds structurally related to 1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one have been synthesized and studied for their nonlinear optical properties, hinting at potential applications in the field of photonics and materials science M. Razvi et al., 2019.
  • Spectroscopic properties of similar compounds, including Raman, IR, and SERS spectra, have been investigated, indicating the compound's relevance in spectroscopic analysis and material characterization C. Y. Panicker et al., 2007.

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-2-methylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-13-10-6-4-5-8(11(10)14-2)9(12)7-15-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHCZWZBQLDDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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